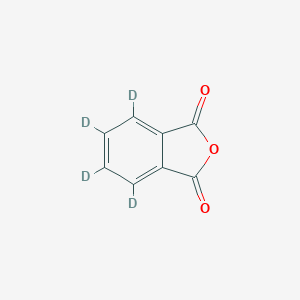

Anhídrido ftálico-d4

Descripción general

Descripción

Phthalic anhydride-d4 (PAnh-d4) is a synthetic compound used in a variety of scientific research applications. It is a derivative of phthalic anhydride, a compound used in the manufacture of plastics, paints, and other industrial products. In the laboratory, PAnh-d4 is used to study the mechanism of action of various biochemical and physiological processes, as well as to measure the reactivity of different molecules. PAnh-d4 is a useful tool in the study of metabolic pathways and in the development of new drugs and treatments.

Aplicaciones Científicas De Investigación

Transformaciones orgánicas

El anhídrido ftálico (PA) es un sustrato heterocíclico valioso y significativo en reacciones orgánicas de dos y múltiples componentes . Es un sustrato potente para diseñar una amplia gama de compuestos heterocíclicos que poseen varios tipos de propiedades y aplicaciones en química, industria y productos farmacéuticos .

Síntesis de tintes, pigmentos y tintas

El anhídrido ftálico-d4 se utiliza en la síntesis de tintes, pigmentos y tintas . También se utiliza para preparar los pigmentos azul de ftalocianina de cobre (CuPc) de tamaño nanométrico .

Fabricación de materiales plásticos y resinas

El this compound se utiliza en la fabricación de materiales plásticos y resinas . Desempeña un papel crucial en la producción de plastificantes, que son sustancias que se añaden a los plásticos para aumentar su flexibilidad, transparencia, durabilidad y longevidad.

Producción de pinturas y recubrimientos

Este compuesto se utiliza en la producción de pinturas y recubrimientos . Es un ingrediente clave en la producción de resinas alquídicas, que se utilizan en pinturas y recubrimientos para mejorar su brillo, durabilidad y dureza.

Fabricación de lubricantes y grasas para petróleo

El this compound se utiliza en la fabricación de lubricantes y grasas para petróleo . Se utiliza como aditivo en los lubricantes para mejorar su rendimiento y prolongar su vida útil.

Productos químicos adhesivos y selladores

El this compound se utiliza en la producción de productos químicos adhesivos y selladores

Mecanismo De Acción

Target of Action

Phthalic anhydride-d4, also known as 1,3-Isobenzofurandione-4,5,6,7-d4, primarily targets the respiratory system . It is known to cause irritation and damage to the respiratory system if inhaled .

Mode of Action

The primary mechanism of action of Phthalic anhydride-d4 is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

Phthalic anhydride-d4 affects the biochemical pathways through its metabolite, phthalic acid. The biodegradation of phthalates using microorganisms could play a significant role . For example, DBP, a type of phthalate, was shown to be hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Pharmacokinetics

Once absorbed into the body, phthalic anhydride-d4 can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Result of Action

The biological effects of Phthalic anhydride-d4 appear to be primarily due to its ability to undergo hydrolysis and form phthalic acid and its derivatives, rather than any direct mechanism of action of the parent compound itself . Prolonged exposure to Phthalic anhydride-d4 may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

The action of Phthalic anhydride-d4 is influenced by environmental factors. It is considered to be harmful if ingested or inhaled, and prolonged exposure may lead to chronic effects such as asthma or other respiratory problems .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

It is known to have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some studies suggest that it may have anti-inflammatory effects in certain models

Metabolic Pathways

Phthalic Anhydride-d4 is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFSURHDFAFJT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583761 | |

| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75935-32-9 | |

| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75935-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

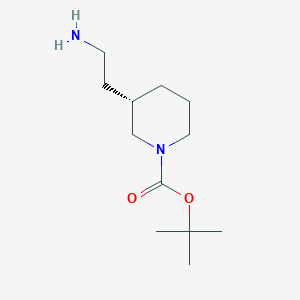

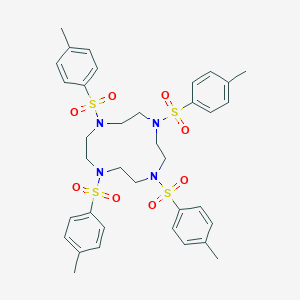

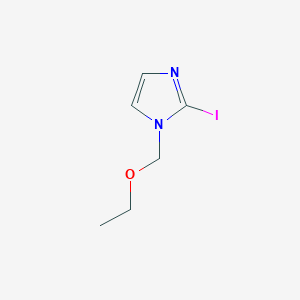

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

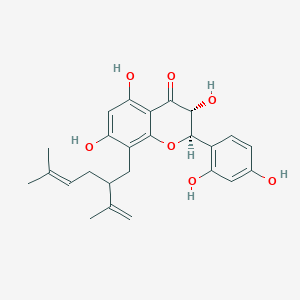

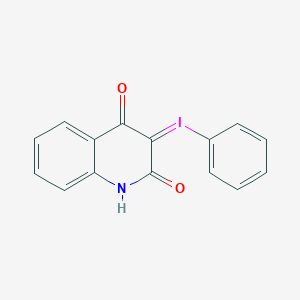

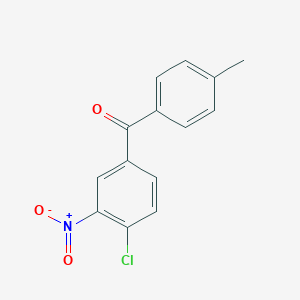

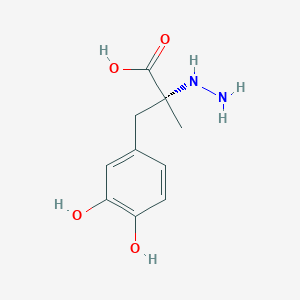

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)